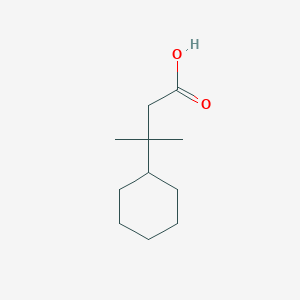

3-Cyclohexyl-3-methylbutanoic acid

Description

Contextualization within the Chemistry of Cycloaliphatic Carboxylic Acids

3-Cyclohexyl-3-methylbutanoic acid belongs to the family of cycloaliphatic carboxylic acids. These are organic acids that feature a saturated cyclic hydrocarbon ring, in this case, a cyclohexane (B81311) ring, attached to a carboxylic acid moiety. This structural class is part of a larger group of compounds known as naphthenic acids, which are complex mixtures of cyclopentyl and cyclohexyl carboxylic acids naturally found in crude oil. acs.org The presence of the cycloaliphatic ring imparts specific physical and chemical properties, such as increased lipophilicity and steric bulk, compared to their linear aliphatic counterparts. The study of individual cycloaliphatic carboxylic acids like this compound allows for a more precise understanding of the structure-property relationships that govern the behavior of the more complex naphthenic acid mixtures.

Historical Overview of Synthetic Investigations Pertaining to Substituted Butanoic Acid Systems

The synthesis of substituted butanoic acids has been a subject of extensive research, driven by the need to access a wide array of molecular architectures for various applications. Historically, methods such as the malonic ester synthesis have provided a versatile route to α-substituted carboxylic acids. The synthesis of butanoic acids with substitution at the β-position, and particularly those with quaternary centers like this compound, has presented greater challenges.

A significant development in the synthesis of this specific compound is found in the patent literature, which describes its preparation. justia.com A notable reference points to a 2004 article in the Journal of Medicinal Chemistry by Zask et al., which details the synthesis of analogues of the antimicrotubule agent HTI-286. acs.orgjustia.com While the full synthetic details from the primary literature require specific access, the patent reference indicates that the synthesis of this compound has been achieved and is relevant in the context of medicinal chemistry research. justia.com This underscores the importance of developing synthetic routes to access such sterically hindered carboxylic acids for the preparation of complex target molecules.

Academic Significance and Research Scope of this compound

The academic significance of this compound lies primarily in its use as a building block in the synthesis of more complex and biologically active molecules. Its sterically hindered nature, arising from the bulky cyclohexyl group and the adjacent methyl groups, can influence the reactivity of the carboxylic acid and the conformational preferences of molecules into which it is incorporated.

Furthermore, the study of such molecules contributes to a fundamental understanding of how steric hindrance affects chemical reactivity and molecular interactions. The synthesis and characterization of compounds like this compound provide valuable data for computational modeling and the development of predictive tools in drug design and materials science.

Chemical Compound Data

| Compound Name |

| This compound |

| HTI-286 |

| Hemiasterlin (B1673049) |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 4094-63-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₂₀O₂ | sigmaaldrich.com |

| Molecular Weight | 184.28 g/mol | sigmaaldrich.com |

| Melting Point | 57-58 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-cyclohexyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGQIWLPQIURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexyl 3 Methylbutanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-Cyclohexyl-3-methylbutanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that can guide its synthesis. The most logical approach involves disconnecting the carbon-carbon bonds around the quaternary center.

Primary Disconnection (C-C Bond Formation): The most apparent disconnection is the bond between the quaternary carbon (C3) and the adjacent methylene (B1212753) group (C2). This leads to a synthon of a tertiary cyclohexyl methyl ketone and a synthon for a carboxylate anion equivalent. This strategy suggests a nucleophilic addition to a ketone, followed by oxidation.

A second key disconnection can be made at the bond between the cyclohexyl ring and the quaternary carbon. This points towards a strategy involving the addition of a cyclohexyl nucleophile (e.g., a Grignard reagent) to a suitable electrophile containing the butanoic acid backbone.

Alternative Disconnections: An alternative strategy could involve the disconnection of the methyl group from the quaternary center. However, the formation of a tertiary enolate for subsequent methylation might be challenging due to steric hindrance.

These disconnections form the basis for the synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Pioneering Multi-Step Synthesis Approaches (e.g., Zask et al., J. Med. Chem. 2004)

Early synthetic efforts towards structurally related compounds, such as the building blocks for complex natural product analogues, provide a foundation for the synthesis of this compound. While not directly reporting the synthesis of the title compound, the work of Zask and colleagues in the development of hemiasterlin (B1673049) analogues details the formation of a key fragment, methyl 2-amino-3-methyl-3-phenylbutanoate, which shares the critical quaternary carbon center. nih.govbath.ac.ukscribd.comhilarispublisher.comnih.gov The methodologies employed in their synthesis can be adapted for the preparation of this compound.

A plausible synthetic sequence inspired by this work could involve the following key steps:

Formation of a Key Ketone Intermediate: The synthesis would likely commence with the preparation of a ketone precursor, such as 1-cyclohexyl-1-propanone.

Introduction of the Carboxylic Acid Moiety: A Reformatsky reaction or a similar nucleophilic addition of an acetate (B1210297) enolate equivalent to the ketone would establish the butanoic acid backbone.

Methylation and/or Reduction: Subsequent steps would involve the introduction of the methyl group at the tertiary position, potentially through an enolate alkylation, followed by reduction of any auxiliary functional groups.

Modernized and Optimized Synthetic Pathways

More contemporary approaches to the synthesis of tertiary carboxylic acids offer more efficient and versatile routes to this compound. These methods often employ more robust and selective reagents.

One such modern approach involves the use of formic acid as a carboxylating agent for tertiary alcohols . orgsyn.org This method provides a direct and rapid route to tertiary carboxylic acids. The synthesis could proceed via the following steps:

Preparation of a Tertiary Alcohol: A Grignard reaction between a cyclohexyl magnesium halide and acetone (B3395972) would yield 2-cyclohexyl-2-propanol.

Carboxylation: Treatment of this tertiary alcohol with a mixture of sulfuric acid and formic acid would directly yield this compound.

Another modern strategy leverages visible-light photoredox catalysis for the decarboxylative coupling of carboxylic acids . acs.org This method allows for the formation of C-C bonds under mild conditions. A potential application to the synthesis of the target molecule could involve the coupling of a suitable cyclohexyl-containing radical precursor with a Michael acceptor.

| Reaction Step | Reagents and Conditions | Key Transformation |

| Grignard Reaction | Cyclohexylmagnesium bromide, Acetone, Diethyl ether | Formation of 2-cyclohexyl-2-propanol |

| Koch-Haaf Reaction | Formic acid, Sulfuric acid | Carboxylation of the tertiary alcohol |

| Hydrolysis | Acidic workup | Isolation of this compound |

Asymmetric and Stereoselective Synthesis of Chiral Derivatives of this compound

The presence of a chiral center at C3 in derivatives of this compound, such as the corresponding amino acid, necessitates the development of asymmetric synthetic methods to control stereochemistry.

Enantioselective Approaches to 2-Amino-3-cyclohexyl-3-methylbutanoic Acid Stereoisomers

The synthesis of enantiomerically pure β-amino acids with a quaternary stereocenter is a significant challenge in organic synthesis. hilarispublisher.comnih.govresearchgate.netacs.orgresearchgate.net Several strategies can be envisioned for the asymmetric synthesis of 2-amino-3-cyclohexyl-3-methylbutanoic acid stereoisomers.

One powerful approach utilizes chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, an Evans auxiliary can be employed to control the stereoselectivity of an alkylation or amination reaction.

A catalytic asymmetric approach could involve the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester bearing the 3-cyclohexyl-3-methylbutenoate scaffold. The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a metal complex with a chiral ligand, can induce high enantioselectivity.

| Catalyst System | Key Reaction | Stereochemical Control |

| Chiral Phase-Transfer Catalyst | Asymmetric Michael Addition of an amine equivalent | Formation of a chiral C-N bond |

| Chiral Lewis Acid | Asymmetric aza-Michael Addition | Enantioselective addition of an amine |

| Organocatalyst (e.g., Proline derivative) | Asymmetric Mannich Reaction | Diastereo- and enantioselective C-C and C-N bond formation |

Diastereoselective Control in Cyclohexyl Ring Functionalization

When further functionalization of the cyclohexyl ring is desired, controlling the diastereoselectivity of the reaction becomes crucial. The steric bulk of the quaternary center in this compound can significantly influence the facial selectivity of reactions on the cyclohexyl ring.

For instance, the addition of nucleophiles to a cyclohexanone (B45756) precursor would be subject to stereoelectronic and steric effects. nih.govbath.ac.ukscribd.combeilstein-journals.orgacs.org The approach of the nucleophile would be directed to the less hindered face of the ring, leading to a predictable diastereomeric outcome.

Modern methods such as transannular C-H functionalization offer a powerful tool for the late-stage, diastereoselective introduction of functional groups onto the cyclohexyl ring. nih.gov This strategy utilizes a directing group, such as the carboxylic acid itself, to guide a catalyst to a specific C-H bond, enabling highly regioselective and diastereoselective functionalization.

Reaction Chemistry and Functionalization of 3 Cyclohexyl 3 Methylbutanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 3-Cyclohexyl-3-methylbutanoic acid, allowing for a variety of classical and contemporary chemical transformations.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The conversion of the carboxylic acid to its corresponding esters, amides, and anhydrides is fundamental to expanding its chemical utility.

Esterification: The formation of esters from this compound can be achieved through various methods. While direct Fischer esterification with alcohols under acidic catalysis is a common approach for many carboxylic acids, the steric hindrance around the carboxyl group in this molecule may necessitate the use of activating agents. For instance, the reaction of the corresponding acid chloride with an alcohol is a more forceful method to achieve esterification. A related compound, cyclohexyl 3-methylbutanoate, highlights the formation of such ester linkages. hmdb.cafoodb.ca

Amidation: Similar to esterification, the direct formation of amides from this compound and amines can be challenging due to the steric hindrance. The use of coupling reagents that activate the carboxylic acid, or the conversion to a more reactive intermediate like an acid chloride, can facilitate this transformation. Research on carboxamide derivatives of similar amino acids demonstrates the feasibility of forming amide bonds with cyclohexyl-containing moieties. researchgate.net

Anhydride Formation: The formation of an acid anhydride from this compound would typically involve the reaction of two molecules of the acid or the reaction of the acid with a suitable acylating agent. While specific examples for this exact molecule are not prevalent in the literature, the synthesis of anhydrides from related butanoic acids is a well-established process. researchgate.net

| Derivative | Reagents and Conditions | Reference |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Activating Agent | ontosight.ai |

| Amide | Amine, Coupling Agent (e.g., DCC) or Acid Chloride | researchgate.net |

| Anhydride | Dehydrating Agent or Reaction with Acyl Halide | researchgate.net |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-cyclohexyl-3-methylbutan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LAH). The resulting alcohol can serve as a versatile intermediate for further functionalization.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a synthetically useful transformation. For simple carboxylic acids, this often requires harsh conditions. However, if a carbonyl group is present at the β-position to the carboxylic acid (a β-keto acid), decarboxylation can occur more readily upon heating. masterorganicchemistry.comorganic-chemistry.org While this compound itself does not possess this feature, its derivatives could be designed to undergo facile decarboxylation. For instance, the synthesis of derivatives of 3-hydroxy-3-cyclohexylbutyric acid, a structurally similar compound, has been reported, indicating that modifications to the butanoic acid chain are achievable. nih.gov

Reactions Involving the Aliphatic Chain and Cyclohexyl Substituent

Beyond the carboxylic acid, the aliphatic chain and the cyclohexyl ring offer further opportunities for chemical modification, leading to a wider array of derivatives.

Nucleophilic and Electrophilic Reactions at the α- and β-Positions of the Butanoic Acid Chain

The carbon atoms at the α and β positions of the butanoic acid chain can be targeted for functionalization, although the steric bulk of the adjacent cyclohexyl and methyl groups presents a significant challenge. While direct nucleophilic or electrophilic substitution at these positions on the parent acid is not commonly reported, derivatization of the carboxylic acid can activate these positions for subsequent reactions.

Derivatization Strategies for Synthetically Advanced Analogues of this compound

The synthesis of advanced analogues of this compound often involves a multi-step approach, utilizing the reactivity of both the carboxylic acid and the hydrocarbon scaffold. For example, the synthesis of derivatives of the related 3-hydroxy-3-cyclohexylbutyric acid has been achieved, which can serve as precursors to more complex molecules. nih.gov These strategies might involve initial modification of the carboxylic acid to an ester or amide, followed by reactions on the cyclohexyl ring or the aliphatic chain. The creation of such analogues is of interest in various fields, including medicinal chemistry and materials science.

Mechanistic Investigations and Reaction Pathway Elucidation for 3 Cyclohexyl 3 Methylbutanoic Acid Transformations

Unraveling Reaction Mechanisms in Key Synthetic Steps Involving 3-Cyclohexyl-3-methylbutanoic Acid

Due to the absence of direct literature on the mechanistic studies of this compound synthesis, we can infer plausible reaction pathways based on well-established named reactions in organic chemistry. Two primary synthetic routes are considered here: the Reformatsky reaction and the Grignard reaction.

A plausible synthetic approach via the Reformatsky Reaction would involve the reaction of cyclohexyl methyl ketone with an α-haloester, such as ethyl α-bromopropionate, in the presence of zinc metal. The generally accepted mechanism for the Reformatsky reaction proceeds through the following key steps:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc intermediate, known as a Reformatsky enolate. This step is initiated by a single electron transfer from the zinc surface to the α-haloester. wikipedia.org

Coordination and Reorganization: The resulting organozinc reagent is often depicted as a dimer in its stable form. wikipedia.org

Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexyl methyl ketone. This addition proceeds through a six-membered chair-like transition state, where the zinc atom coordinates with the carbonyl oxygen of the ketone. jk-sci.comnrochemistry.com This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack.

Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester, which is a precursor to this compound.

Alternatively, a Grignard reaction-based synthesis could be envisioned. This would likely involve the reaction of a Grignard reagent, such as cyclohexylmagnesium bromide, with a suitable ester, like ethyl 2-methylpropanoate, followed by hydrolysis. The mechanism of a Grignard addition to an ester typically involves two additions of the Grignard reagent:

First Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, a magnesium alkoxide. chemistrysteps.comorganic-chemistry.org

Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxy group (e.g., ethoxide) as a leaving group. This step results in the formation of a ketone intermediate (in this case, cyclohexyl methyl ketone).

Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Therefore, a second equivalent of the Grignard reagent rapidly adds to the ketone, forming another magnesium alkoxide intermediate.

Protonation: An acidic workup then protonates this alkoxide to yield the tertiary alcohol. To synthesize the target carboxylic acid, a modified approach would be necessary, for example, using a protected carboxylic acid derivative or a different Grignard addition strategy.

Kinetic and Thermodynamic Studies of Reactions Influencing the Synthesis and Reactivity of this compound

Kinetic Considerations:

The kinetics of both the Reformatsky and Grignard reactions are influenced by several factors, including the nature of the reactants, the solvent, and the temperature.

Steric Hindrance: The bulky cyclohexyl group in the proposed reactants would exert significant steric hindrance. In the Reformatsky reaction , this steric bulk around the carbonyl group of cyclohexyl methyl ketone would likely decrease the rate of nucleophilic addition by the Reformatsky enolate. nih.gov Similarly, in the Grignard reaction , steric hindrance can affect the rate of addition to the ester and the intermediate ketone. organic-chemistry.org

Reaction Conditions: The rate of the Reformatsky reaction is also dependent on the activation of the zinc metal. jk-sci.com In Grignard reactions, the solvent plays a crucial role in solvating the magnesium species, which in turn affects the reactivity of the Grignard reagent. acs.org Lower temperatures are often employed in Grignard reactions to control the reactivity and minimize side reactions, which points to a kinetically controlled regime. dtu.dklibretexts.org

Below is a hypothetical data table illustrating how reaction conditions could influence the rate constant for a reaction similar to the proposed synthesis.

| Reactant (Ketone) | Reagent | Temperature (°C) | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Cyclohexyl methyl ketone | Ethyl bromozincacetate | 25 | THF | k₁ |

| Cyclohexyl methyl ketone | Ethyl bromozincacetate | 50 | THF | k₂ (> k₁) |

| Acetone (B3395972) | Ethyl bromozincacetate | 25 | THF | k₃ (> k₁) |

Thermodynamic Considerations:

Thermodynamics governs the position of equilibrium and the relative stability of products. In the context of these reactions, the concepts of thermodynamic versus kinetic control are pertinent.

Thermodynamic vs. Kinetic Control: In many reactions, a competition exists between the formation of a kinetically favored product (formed faster, lower activation energy) and a thermodynamically favored product (more stable, lower Gibbs free energy). wikipedia.orgmasterorganicchemistry.com For Grignard additions, low temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration and formation of the more stable thermodynamic product. researchgate.net

Chelation Control: In reactions involving substrates with chelating groups, the thermodynamics of chelate formation can significantly influence the stereochemical outcome. While not directly applicable to the simplest proposed syntheses, if functional groups capable of chelation were present on the cyclohexyl ring, this could be a powerful tool for controlling the reaction pathway.

The following table provides a conceptual overview of thermodynamic parameters for a generic Grignard-type reaction.

| Reaction Step | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| Grignard Addition to Ester | < 0 (Spontaneous) | < 0 (Exothermic) | Variable |

| Elimination of Alkoxide | < 0 (Favorable) | ~0 | > 0 (Entropically driven) |

| Second Grignard Addition | < 0 (Spontaneous) | < 0 (Exothermic) | Variable |

Spectroscopic and Analytical Methodologies for Structural Characterization of 3 Cyclohexyl 3 Methylbutanoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Cyclohexyl-3-methylbutanoic acid, both ¹H and ¹³C NMR spectroscopy are vital for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons of the cyclohexyl ring would produce a complex multiplet pattern in the upfield region, generally between 0.8 and 2.0 ppm. The methyl group protons (-CH₃) attached to the quaternary carbon would present as a singlet, likely around 1.2 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet or a simple multiplet around 2.2-2.5 ppm.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| -C(CH₃)(Cyclohexyl)- | - | 40 - 50 |

| -CH₂-COOH | 2.2 - 2.5 (s) | 35 - 45 |

| -CH₃ | ~1.2 (s) | 15 - 25 |

| Cyclohexyl -CH- | 1.0 - 2.0 (m) | 30 - 45 |

| Cyclohexyl -CH₂- | 0.8 - 2.0 (m) | 25 - 35 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions. "s" denotes singlet and "m" denotes multiplet.

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound (C₁₁H₂₀O₂). By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass for C₁₁H₂₀O₂ is approximately 184.1463 g/mol .

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the relative abundance of these fragments. For this compound, characteristic fragmentation patterns would be expected. The molecular ion peak [M]⁺ at m/z 184 would likely be observed. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). A significant fragmentation pathway for aliphatic carboxylic acids is the McLafferty rearrangement, which, for longer chain acids, can lead to a characteristic peak at m/z 60. chemsynthesis.com Another prominent fragmentation would involve the cleavage of the C-C bond adjacent to the cyclohexyl ring, leading to the loss of the cyclohexyl radical (C₆H₁₁) or the formation of a cyclohexyl cation. The fragmentation of related compounds, such as esters of 3-methylbutanoic acid, often shows the loss of the alkyl group from the alcohol side. nist.gov The analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm its structure.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₁H₁₉O]⁺ | Loss of •OH |

| 139 | [C₁₁H₁₉]⁺ | Loss of •COOH |

| 101 | [C₅H₉O₂]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement (if applicable) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. spectroscopyonline.com The C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ range. spectroscopyonline.com Additionally, the C-H stretching vibrations of the cyclohexyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. An out-of-plane O-H bend (wag) is also characteristic for carboxylic acid dimers and appears as a broad band around 920 cm⁻¹. spectroscopyonline.com The NIST WebBook provides IR spectral data for the related 3-methylbutanoic acid, showing these characteristic peaks. nist.gov

Raman Spectroscopy: While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations of the cyclohexyl ring and the aliphatic chain. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-H stretching vibrations would also be prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) | Moderate |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Moderate |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 (broad) | Weak |

| Alkane | C-H stretch | 2850-3000 (strong) | Strong |

| Alkane | C-C stretch | Fingerprint region (800-1200) | Strong |

Chromatographic and Crystallographic Methods for Purity Assessment and Stereochemical Determination

Chromatographic Methods: Chromatography is indispensable for assessing the purity of a compound and for separating it from byproducts and starting materials. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used. For a relatively volatile compound like this compound, GC, often coupled with a mass spectrometer (GC-MS), would be an effective method for purity analysis. hmdb.ca The compound would first need to be derivatized, for example, by esterification, to increase its volatility. hmdb.ca

HPLC is a versatile technique that can be used for both analytical and preparative separations. nih.gov Since this compound possesses a chiral center at the carbon atom bearing the cyclohexyl and methyl groups, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govnih.gov Polysaccharide-based CSPs are often effective for the separation of chiral acids. nih.gov The development of such a separation method would be crucial for studying the properties of the individual enantiomers.

Crystallographic Methods: X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center. While obtaining a crystal structure for a simple carboxylic acid can be challenging, forming a salt with a suitable chiral amine can facilitate crystallization and the determination of the absolute configuration. A study on 3-methylbutanoic acid demonstrated the use of co-crystallization with cyclohexane-1,2-diamine to obtain a crystal structure suitable for analysis. researchgate.net

Applications of 3 Cyclohexyl 3 Methylbutanoic Acid As a Key Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products and Analogues

A review of the available scientific literature does not indicate specific instances of 3-cyclohexyl-3-methylbutanoic acid being utilized as a key intermediate in the total synthesis of complex natural products or their analogues. While its structural motifs are present in various natural systems, its direct application as a starting material or significant building block in this specific area is not prominently documented.

Utilization in Medicinal Chemistry as a Precursor for Bioactive Scaffolds

The primary documented application of this compound lies within the realm of medicinal chemistry, where it serves as a versatile small molecule scaffold for constructing more complex, biologically active molecules. cymitquimica.com Its lipophilic cyclohexyl group and the rigid quaternary carbon center can be strategically employed to influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

The utility of this compound as a synthetic precursor has been noted in the development of sophisticated drug delivery systems. A patent related to VAR2CSA-drug conjugates, which are designed for targeting cancer cells, describes the preparation of this compound as a component in the synthesis of hemiasterlin (B1673049) analogues. justia.com Hemiasterlin and its derivatives are potent anti-mitotic agents. justia.com The patent references a specific synthetic method for preparing the acid, highlighting its role as a building block for creating fragments of these complex cytotoxic payloads intended for conjugation. justia.com This application underscores the compound's value in constructing parts of drug-linker systems for targeted therapies. justia.com

While this compound itself is achiral, its derivatives are crucial in the synthesis of chiral pharmaceutical agents. The preparation of optically active forms of its derivatives is essential for producing enantiomerically pure drugs. justia.com For instance, the aminated derivative, (2S)-Amino-3-cyclohexyl-3-methylbutyric acid, is a fully characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Lumacaftor. axios-research.com Lumacaftor is a drug used in the treatment of cystic fibrosis. The use of a close derivative as a reference standard highlights the importance of the this compound scaffold in quality control and analytical applications during the drug development and manufacturing process. axios-research.com Furthermore, other amino derivatives, such as 2-amino-3-cyclohexyl-3-methylbutanoic acid, have been cited in patent literature concerning prodrugs for thrombin inhibitors, indicating the scaffold's relevance in developing new therapeutic agents. google.com

Contributions to Agrochemical Synthesis and Material Science Applications

Based on available literature, there are no specific, documented contributions of this compound to the fields of agrochemical synthesis or material science. bldpharm.comlookchem.com While it is offered as a building block that could potentially be used in these areas, its explicit application in the synthesis of pesticides, herbicides, polymers, or other materials is not reported. cymitquimica.combldpharm.com

Theoretical and Computational Studies on 3 Cyclohexyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Cyclohexyl-3-methylbutanoic acid. A common and effective approach involves geometry optimization and subsequent property calculations using a functional such as B3LYP with a basis set like 6-31+G(d), often incorporating a solvent model to simulate conditions in a solution.

These calculations can provide key insights into the molecule's stability and reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

The following table presents hypothetical, yet representative, data that would be expected from DFT calculations on this compound, based on studies of similar carboxylic acids. biointerfaceresearch.comresearchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.1 D | Reflects the polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible cyclohexyl ring and a rotatable bond connecting it to the butanoic acid chain suggests that this compound can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures of the molecule. The cyclohexane (B81311) ring is known to predominantly adopt a chair conformation to minimize angle and torsional strain. Substituents on the ring generally prefer to occupy the equatorial position to reduce steric hindrance.

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space. By rotating the single bonds and evaluating the energy of each resulting conformer, a potential energy surface can be mapped out, and the global minimum energy conformation, as well as other low-energy conformers, can be identified.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal how the molecule interacts with its environment, its conformational flexibility at different temperatures, and the stability of various conformers in solution.

The table below illustrates the kind of data that would be generated from a conformational analysis, showing the relative energies of different hypothetical conformers.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Chair-Equatorial | 0.00 | Cyclohexyl in chair, butanoic acid group equatorial |

| Chair-Axial | 2.50 | Cyclohexyl in chair, butanoic acid group axial |

| Twist-Boat | 5.50 | Cyclohexyl in a higher-energy twist-boat conformation |

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with the stretching and bending of specific bonds, while calculated NMR chemical shifts can help in assigning the signals in an experimental spectrum to the corresponding nuclei.

Furthermore, computational chemistry can be employed to explore potential reaction pathways for this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies. This information is crucial for understanding the kinetics and mechanisms of chemical reactions, such as the esterification or amidation of the carboxylic acid group. For instance, the reaction pathway for the dehydration of the carboxylic acid to form an anhydride (B1165640) could be computationally modeled.

The following table provides an example of predicted spectroscopic data that could be obtained through in silico methods.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (C=O stretch) | 1720 cm-1 | Carbonyl group of the carboxylic acid |

| 13C NMR Chemical Shift (C=O) | 180 ppm | Carbonyl carbon |

| 1H NMR Chemical Shift (COOH) | 12.0 ppm | Carboxylic acid proton |

Patent Landscape and Academic Literature Review for 3 Cyclohexyl 3 Methylbutanoic Acid

Analysis of Patent Disclosures Pertaining to the Synthesis and Chemical Applications of 3-Cyclohexyl-3-methylbutanoic Acid

No patents specifically disclosing the synthesis or chemical applications of this compound were identified in a comprehensive search of patent databases.

Comprehensive Review of Peer-Reviewed Publications on this compound Chemistry

A review of academic literature databases found no peer-reviewed papers focused on the chemistry of this compound. This scarcity of information prevents a discussion on its scientific study.

Seminal Academic Contributions to its Synthesis and Reactivity

Due to the lack of published articles, there are no identifiable seminal academic contributions to report regarding the synthesis or reactivity of this specific compound.

Recent Advances and Emerging Research Themes in its Chemical Utility

Similarly, the absence of current research in peer-reviewed journals means there are no recent advances or emerging research themes concerning the chemical utility of this compound to analyze.

Emerging Research Frontiers and Future Perspectives on 3 Cyclohexyl 3 Methylbutanoic Acid Chemistry

Development of Novel Catalytic and Green Chemistry Approaches for its Synthesis

The synthesis of α-quaternary carboxylic acids like 3-Cyclohexyl-3-methylbutanoic acid is a significant challenge in organic synthesis. Traditional methods often require multi-step sequences and harsh reaction conditions. However, emerging research is focusing on the development of more efficient, selective, and sustainable synthetic routes.

Catalytic Approaches: Future synthetic strategies are expected to increasingly rely on advanced catalytic systems. The construction of the all-carbon quaternary stereocenter is a key step where catalysis can offer significant advantages. nih.gov For instance, enantioselective copper-hydride (CuH) catalyzed hydrocarboxylation of appropriately substituted allenes represents a promising method for accessing α-chiral carboxylic acids, including those with quaternary centers. nih.gov This approach proceeds under mild conditions and tolerates a wide range of functional groups. Another avenue involves the catalytic enantioselective construction of quaternary stereocenters through methods like conjugate addition of boronic acids to cyclic enones or palladium-catalyzed allylic alkylation of enolates. nih.gov While these methods have been demonstrated on other systems, their adaptation for the synthesis of this compound or its precursors could provide highly efficient and stereocontrolled routes.

Green Chemistry Perspectives: The principles of green chemistry are increasingly influencing the design of synthetic pathways. acs.org For the synthesis of this compound, this could involve several key areas:

Biocatalysis: The use of enzymes for synthetic transformations is a cornerstone of green chemistry. While specific enzymes for the synthesis of this particular acid are not yet reported, research into the enzymatic synthesis of related hydroxy acid co-oligomers using enzymes like papain suggests potential for future development. nih.gov Biocatalytic routes could offer high selectivity and mild reaction conditions.

Renewable Feedstocks: Future research may explore the synthesis of this acid from bio-based starting materials. For example, cyclohexyl moieties can be derived from lignin, a major component of biomass, and butanoic acid derivatives can be produced via fermentation or catalytic upgrading of bio-derived platforms like succinic acid or furfural. rsc.org

Atom Economy: Developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal. Catalytic additions and carboxylation reactions using CO2 as a C1 source are particularly attractive in this regard. durham.ac.uk

Exploration of New Chemical Transformations and Derivatization Opportunities

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. However, the steric hindrance in this compound makes its derivatization non-trivial, often requiring specialized reagents and conditions.

Esterification and Amidation: Standard Fischer esterification conditions (acid catalyst, heat) are often sluggish for sterically hindered acids. chemguide.co.uk More effective methods involve the use of coupling reagents. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a well-established method for creating esters from sterically demanding acids and alcohols. organic-chemistry.org Similarly, the synthesis of amides, which are crucial in medicinal chemistry, is challenging. chimia.ch Direct amidation can be promoted by catalysts based on zirconium or hafnium, although their effectiveness can be limited by steric hindrance. mdpi.com Alternative methods, such as using methanesulfonyl chloride to form an activated intermediate, have proven effective for converting hindered acids into Weinreb amides. nih.gov

| Transformation | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Esterification | DCC, DMAP (Steglich Esterification) | High yields at room temperature, suitable for hindered alcohols. | organic-chemistry.org |

| Esterification | Heterogeneous resin catalysts (e.g., Dowex) | Allows for easier catalyst separation, often used in reactive distillation. | acs.org |

| Amidation (Weinreb Amides) | Methanesulfonyl chloride, Triethylamine, N,O-Dimethylhydroxylamine | Efficient conversion of hindered acids to versatile Weinreb amides. | nih.gov |

| Amidation | Cp2HfCl2 (Hafnium catalyst) | Catalytic direct amidation, though sensitive to severe steric hindrance. | mdpi.com |

| Nitrile Synthesis | Conversion to primary amide, then dehydration (e.g., P2O5, (COCl)2) | A common two-step method to access nitriles from carboxylic acids. | stackexchange.com |

Radical Decarboxylation: A more modern approach to functionalization involves radical decarboxylative coupling reactions. These methods use the carboxylic acid as a precursor to a carbon-centered radical, which can then participate in various bond-forming reactions. researchgate.net Metallaphotoredox catalysis, often employing iridium photocatalysts in conjunction with copper co-catalysts, has emerged as a powerful tool for the decarboxylative functionalization of abundant carboxylic acids, enabling C-C, C-N, and C-halogen bond formation under mild conditions. princeton.edu Applying these strategies to this compound could unlock a wide range of novel derivatives not accessible through traditional two-electron chemistry.

Potential in the Design of Advanced Materials and Functional Molecules

The unique combination of a bulky, rigid cyclohexyl group and a flexible butanoic acid chain makes this compound an interesting building block for materials science.

Polymers and Advanced Materials: The cyclohexyl moiety is known to enhance the properties of polymers and organic semiconductors. It can increase solubility, raise the glass transition temperature, and improve thermal stability. uh.edu For example, cyclohexyl end-capped oligomeric semiconductors have shown good performance in organic field-effect transistors. uh.edu Incorporating this compound or its derivatives as monomers could lead to the development of new polyesters or polyamides with tailored properties. nih.gov The bulky side group could influence chain packing and morphology, potentially leading to materials with unique optical or mechanical characteristics. Research on polymers with phenolic side groups has shown that controlling hydrophobicity through alkyl chains can tune surface adsorption and other properties, a principle that could be applied here. rsc.org

Functional Molecules: In medicinal chemistry and drug discovery, the cyclohexyl group is a popular structural motif. pharmablock.comresearchgate.net It can act as a bioisostere for phenyl or tert-butyl groups, offering advantages in terms of three-dimensional shape and metabolic stability. pharmablock.com For example, the anti-influenza drug Oseltamivir features a cyclohexene (B86901) skeleton. rsc.orgrsc.org Derivatives of this compound, such as its amino acid counterpart, 2-amino-3-cyclohexyl-3-methylbutanoic acid, have been explored in the context of enzyme inhibitors. researchgate.net The parent acid could serve as a lipophilic building block in the design of new therapeutic agents, where the cyclohexyl group can engage in hydrophobic interactions within protein binding pockets.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and scalability.

Flow Chemistry: Flow chemistry offers significant advantages for the synthesis and derivatization of molecules like this compound. Continuous-flow reactors can safely handle reactions at high temperatures and pressures, enabling transformations that are difficult to control in batch. For example, the synthesis of carboxylic acids using CO2 can be efficiently performed in a tube-in-tube gas-permeable membrane reactor, achieving high yields and purity. durham.ac.uk The precise control over reaction parameters in flow systems can also improve yields and reduce side products in sensitive reactions, such as the derivatization of sterically hindered groups. acs.org Furthermore, photopolymerizations in continuous flow have been shown to increase polymer molecular weight and decrease dispersity compared to batch reactions. nih.gov

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of the chemical space around this compound. chemspeed.com These systems can perform a wide range of reactions, including amide bond formation and Suzuki couplings, using pre-packaged reagent cartridges. sigmaaldrich.commerckmillipore.com By integrating artificial intelligence and kinetic modeling, these platforms can optimize reaction conditions and rapidly generate libraries of derivatives for screening in materials science or drug discovery programs. nih.gov The ability to perform unattended, round-the-clock synthesis makes these platforms invaluable for exploring the potential of new building blocks like this compound.

Q & A

Basic Questions

Q. What synthetic routes are available for 3-Cyclohexyl-3-methylbutanoic acid, and what are their key considerations?

- Methodology : The synthesis of cyclohexyl-substituted carboxylic acids often involves alkylation, hydrogenation, or coupling reactions. For example, cyclohexyl acetic acids can be synthesized via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) between cyclohexylboronic acids and halogenated precursors, followed by hydrolysis (Scheme 3 in ). Key considerations include steric hindrance from the cyclohexyl and methyl groups, which may necessitate prolonged reaction times or elevated temperatures. Solvent selection (e.g., toluene/EtOH mixtures) and catalyst loading (e.g., Pd(PPh₃)₄) are critical for yield optimization.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Validate purity using HPLC with pharmacopeial reference standards (e.g., USP/EP guidelines) . Structural confirmation requires NMR (¹H/¹³C) to identify cyclohexyl protons (δ ~1.0–2.5 ppm) and the carboxylic acid proton (δ ~12 ppm). Mass spectrometry (MS) and FT-IR (carboxylic C=O stretch ~1700 cm⁻¹) further corroborate molecular weight and functional groups. Cross-reference with databases like PubChem for spectral consistency .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodology : Store in airtight, moisture-resistant containers at 2–8°C. The compound’s sensitivity to humidity (common in carboxylic acids) necessitates desiccants like silica gel . Avoid prolonged exposure to light, as UV radiation may induce decarboxylation or cyclization. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in esterification or amidation reactions?

- Methodology : Steric hindrance from the bulky cyclohexyl and β-methyl groups reduces nucleophilic attack efficiency. Employ coupling agents like DCC/DMAP to activate the carboxylic acid, enhancing reactivity. Kinetic studies under varying temperatures (25–60°C) and solvent polarities (THF vs. DMF) can quantify steric effects. Computational modeling (e.g., DFT) predicts transition-state geometries and energy barriers .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-validate data across multiple sources (e.g., NIST, PubChem) and replicate experiments using standardized conditions. For NMR discrepancies, use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS). If impurities are suspected (e.g., 4-Cyclohexylbutanoic acid ), employ preparative HPLC for isolation and reanalysis. Collaborative inter-laboratory studies enhance data reliability .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Methodology : Use tools like PubChem’s PISTACHIO and REAXYS to predict logP (lipophilicity), pKa (~4.5–5.0 for carboxylic acids), and solubility. Molecular dynamics simulations model aggregation behavior in aqueous solutions. QSAR models correlate structural features (e.g., cyclohexyl ring conformation) with bioavailability or toxicity .

Q. What in silico methods are suitable for predicting metabolic pathways or biodegradation of this compound?

- Methodology : Leverage databases like BKMS_METABOLIC to identify likely Phase I/II transformations (e.g., β-oxidation, glucuronidation). Docking studies with cytochrome P450 enzymes predict hydroxylation sites. Environmental fate models assess aerobic/anaerobic biodegradation using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.